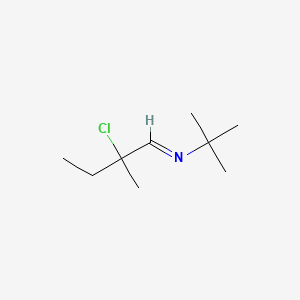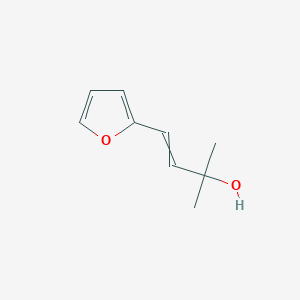
2-Methyl-4-(2-furyl)-3-buten-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(2-furyl)-3-buten-2-ol is an organic compound that features a furan ring, a butenol side chain, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-furyl)-3-buten-2-ol can be achieved through several synthetic routes. One common method involves the reaction of furfural with acetone in the presence of a base catalyst. The reaction proceeds through an aldol condensation followed by dehydration to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-(2-furyl)-3-buten-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Substituted furans with various functional groups.
Applications De Recherche Scientifique
2-Methyl-4-(2-furyl)-3-buten-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(2-furyl)-3-buten-2-ol involves its interaction with specific molecular targets and pathways. The furan ring and butenol side chain allow the compound to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylfuran: A simpler compound with a furan ring and a methyl group.
4-(2-Furyl)-3-buten-2-ol: Similar structure but lacks the methyl group.
Furfural: Contains a furan ring with an aldehyde group.
Uniqueness
2-Methyl-4-(2-furyl)-3-buten-2-ol is unique due to the presence of both a furan ring and a butenol side chain, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
65283-50-3 |
|---|---|
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
4-(furan-2-yl)-2-methylbut-3-en-2-ol |
InChI |
InChI=1S/C9H12O2/c1-9(2,10)6-5-8-4-3-7-11-8/h3-7,10H,1-2H3 |
Clé InChI |
HNSOJDZTOONFDI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C=CC1=CC=CO1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



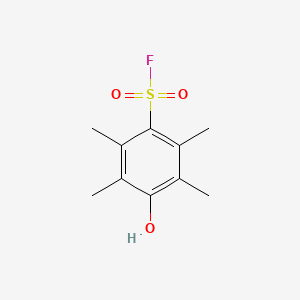
![7,7-Dichloro-5-methoxybicyclo[3.2.0]heptan-6-one](/img/structure/B14491423.png)
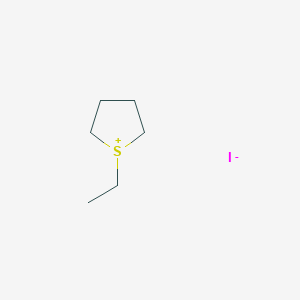

![5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one](/img/structure/B14491446.png)
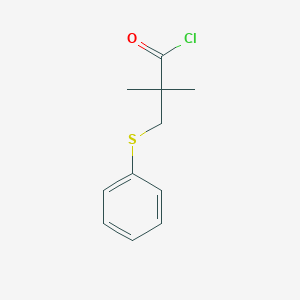

![2-[(Propan-2-yl)oxy]pyrazine](/img/structure/B14491454.png)
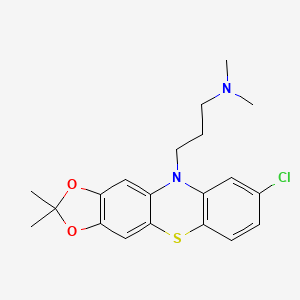

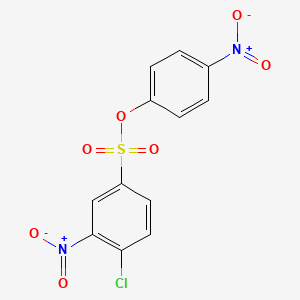
![2,2'-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol)](/img/structure/B14491484.png)
